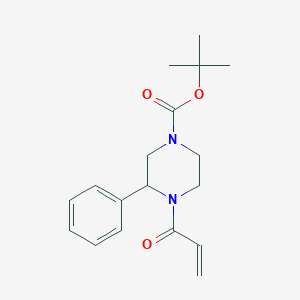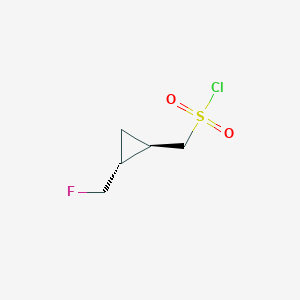![molecular formula C13H14N4O B2955545 {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile CAS No. 923171-33-9](/img/structure/B2955545.png)
{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile is a chemical compound with the molecular formula C13H14N4O and a molecular weight of 242.282 g/mol. This compound features a furan ring substituted with a 4-methylpiperazin-1-yl group and a propanedinitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile typically involves multiple steps, starting with the formation of the furan ring. One common approach is to start with a suitable furan derivative and introduce the 4-methylpiperazin-1-yl group through nucleophilic substitution reactions. The propanedinitrile group can then be introduced through subsequent reactions, often involving the use of cyanide reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be optimized to achieve efficient production.
化学反応の分析
Types of Reactions
{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form different oxygen-containing derivatives.
Reduction: : The nitrile groups can be reduced to form amines.
Substitution: : The compound can undergo nucleophilic substitution reactions at the furan ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: : Reduction of the nitrile groups can produce primary amines.
Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and could be explored for its effects on various biological targets.
Medicine: : It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : The compound might find use in the development of new materials or chemical processes.
作用機序
The mechanism by which {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors that interact with the compound, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the exact mechanism of action.
類似化合物との比較
{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile can be compared to other similar compounds, such as:
5-(4-Methylpiperazin-1-yl)-2-nitroaniline: : This compound has a similar piperazine group but differs in the presence of a nitro group instead of a furan ring.
5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide: : This compound features a similar furan ring and piperazine group but has a carboxamide group instead of nitrile groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
2-[[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-16-4-6-17(7-5-16)13-3-2-12(18-13)8-11(9-14)10-15/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIVIMANAQHMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(O2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2955463.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2955465.png)
![[2-(4-Ethoxyphenyl)ethenyl]boronic acid](/img/structure/B2955467.png)
![1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955468.png)
![2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2955471.png)



![4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2955479.png)

![3-(3,4-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![3-(4-fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2955484.png)

